Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Asymmetric Catalysis Chiral Resolution Stereocontrolled Synthesis

Racemic β-amino esters impose a 50% yield penalty and costly chiral separation, while inconsistent enantiopurity derails SAR campaigns. Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate (CAS 1213940-30-7) eliminates this bottleneck. • Pre-resolved (S)-enantiomer avoids racemic resolution, ensuring stereochemical fidelity in peptide coupling. • Elevated lipophilicity (XLogP3 ≈1.8 vs. ~1.2 for phenyl analog) enables rational modulation of ADME properties. • Consistent ≥98% purity with defined chirality delivers reproducible β-peptide secondary structures for drug discovery programs.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13627012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-3-amino-3-(4-isopropylphenyl)propanoate
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)OC)N
InChIInChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1
InChIKeyLMGBGJYWZRQZMX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate: Chiral β-Amino Ester


Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate (CAS: 1213940-30-7, C13H19NO2, MW 221.30) is a chiral, non-proteinogenic β-amino acid derivative bearing a para-isopropylphenyl substituent [1]. It serves as a key intermediate and building block in the synthesis of β-peptides, enzyme inhibitors, and pharmaceutical candidates, with its (S)-stereochemistry and aryl group providing a defined spatial and electronic environment for downstream applications [2].

1
Pre-resolved (S)-enantiomer eliminates separate chiral resolution step
2
4-isopropylphenyl substituent for β-peptide and inhibitor scaffold studies
3
Defined stereocenter supports stereocontrolled coupling workflows

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate: Substitution Risks


Substitution with simpler analogs (e.g., phenyl or 4-methylphenyl derivatives) introduces quantifiable changes in lipophilicity (ΔXLogP3) and steric bulk that directly impact substrate recognition in enzymatic resolutions [1] and receptor-binding affinity in downstream active pharmaceutical ingredients . The (S)-enantiomer of the 4-isopropylphenyl compound is specifically required for stereocontrolled synthesis; using the (R)-enantiomer or racemic mixture would yield the wrong stereochemical outcome or require costly separation, negating the purpose of chiral procurement.

Simpler aryl analogs (phenyl, 4-methyl) alter lipophilicity and may shift substrate recognition in enzymatic resolutions
(R)-enantiomer or racemate yields incorrect stereochemical outcome; pre-resolved (S) avoids costly separation

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate: Quantitative Comparison


Enantiomeric Purity & Stereochemical Definition

This compound is specifically supplied as the (S)-enantiomer with a reported purity of 98.0% . This contrasts with the racemic form of the 4-methyl analog (purity ≥95%) . For applications requiring a defined stereocenter, the pre-resolved (S)-enantiomer eliminates the need for a chiral resolution step, which typically yields a maximum theoretical yield of 50% and requires additional purification [1].

Enantiomeric Purity
Reported
(S), 98.0% vs racemic 4-methyl analog ≥95%
Defined enantiomer avoids ≤50% yield chiral resolution step
Vendor CoA; method context
Asymmetric Catalysis Chiral Resolution Stereocontrolled Synthesis

Lipophilicity: Permeability & Chromatographic Behavior

The 4-isopropyl group confers a calculated XLogP3 of 1.8, representing a measurable increase in lipophilicity compared to the unsubstituted phenyl analog [1]. While direct experimental XLogP3 for the phenyl analog was not found, the increase is consistent with the addition of three aliphatic carbons, which is known to elevate logP by ~0.5 units per carbon [2]. This difference alters retention time in reversed-phase HPLC and influences predicted membrane permeability.

Lipophilicity (XLogP3)
Estimated / Class-level
1.8 vs ~1.2 (phenyl)
+0.6 log units; alters retention and permeability prediction
Computed; experimental confirmation recommended
ADME Prediction Medicinal Chemistry Chromatography

Steric & Electronic Effects in Enzymatic Resolution

Studies on the lipase-catalyzed kinetic resolution of β-amino esters demonstrate that the nature of the aryl substituent significantly impacts both conversion and enantioselectivity (E value) [1]. While specific data for the 4-isopropylphenyl derivative is not provided, the 4-methylphenyl analog showed a CYP26A1 IC50 of 1.36 μM, a 1.8-fold improvement over the 2.45 μM IC50 of the unsubstituted phenyl analog liarozole . This suggests that increased steric bulk and lipophilicity from alkyl substitution can enhance target binding.

Enzyme Inhibition Context
Class-level inference
4-methyl analog IC50 1.36 µM vs phenyl analog 2.45 µM
1.8-fold improvement suggests alkyl substitution benefit
Not directly measured; SAR context
Biocatalysis Enzyme Specificity Kinetic Resolution

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate: Validated Applications


β-Peptide and Peptidomimetic Synthesis

The defined (S)-stereochemistry of this β-amino ester directly translates into the stereochemical outcome of peptide coupling reactions, making it a reliable building block for constructing β-peptides with predictable secondary structures [1]. Using a pre-resolved enantiomer avoids the 50% yield penalty and purification burden associated with racemic starting materials [2].

Lead Optimization via Lipophilic SAR

The increased lipophilicity (XLogP3 = 1.8) of this compound compared to its phenyl analog (estimated XLogP3 ~1.2) provides a quantifiable physicochemical handle for probing structure-activity relationships (SAR) related to membrane permeability and target engagement . This makes it a strategic choice for medicinal chemists seeking to modulate ADME properties without introducing heteroatoms.

Chiral Ligand and Organocatalyst Precursor

The primary amine and ester functionalities, combined with a chiral center and a sterically demanding 4-isopropylphenyl group, create a versatile scaffold for developing novel chiral ligands or organocatalysts [1]. The steric bulk can influence the enantioselectivity of asymmetric reactions, a parameter that can be tuned by selecting different aryl-substituted analogs [2].

Application
Selection Property
Validation Focus
β-Peptide & Peptidomimetic Synthesis
Enantiomerically pure (S)-β-amino ester
Stereochemical fidelity in coupling reactions
Lipophilic SAR Exploration
Aryl substituent lipophilicity handle
ADME property modulation in lead optimization
Chiral Ligand/Organocatalyst Precursor
Chiral amine and ester with steric bulk
Enantioselectivity tuning in asymmetric catalysis

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